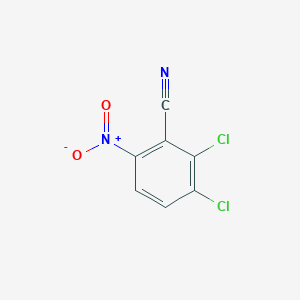

2,3-Dichloro-6-nitrobenzonitrile

Description

Properties

IUPAC Name |

2,3-dichloro-6-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2N2O2/c8-5-1-2-6(11(12)13)4(3-10)7(5)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDFDRMZYAXQLRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])C#N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371087 | |

| Record name | 2,3-Dichloro-6-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2112-22-3 | |

| Record name | 2,3-Dichloro-6-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dichloro-6-nitrobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dichloro-6-nitrobenzonitrile (CAS 2112-22-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of 2,3-Dichloro-6-nitrobenzonitrile (CAS 2112-22-3), a key intermediate in pharmaceutical and materials science research.

Physicochemical Properties

2,3-Dichloro-6-nitrobenzonitrile is a brown solid compound.[1][2] Its key physicochemical properties are summarized in the table below, providing a foundational dataset for experimental design and computational modeling.

| Property | Value | Source(s) |

| CAS Number | 2112-22-3 | [3][4][5][6] |

| Molecular Formula | C₇H₂Cl₂N₂O₂ | [3][5] |

| Linear Formula | Cl₂C₆H₂(NO₂)CN | [4] |

| Molecular Weight | 217.01 g/mol | [3][4][5] |

| Exact Mass | 215.9493327 u | [1] |

| Appearance | Brown solid | [1][2] |

| Melting Point | 93-96 °C (lit.) | [1][2][3][4] |

| Boiling Point | 343.7 °C at 760 mmHg | [1][7] |

| Density | 1.6 ± 0.1 g/cm³ | [1][7] |

| Flash Point | 161.6 ± 27.9 °C | [1] |

| Vapor Pressure | 6.94E-05 mmHg at 25°C | [1] |

| Refractive Index | 1.616 | [1] |

| Storage Conditions | Refrigerator, Sealed in dry, Room Temperature | [1][8] |

Safety and Toxicological Data

Handling 2,3-Dichloro-6-nitrobenzonitrile requires adherence to standard laboratory safety protocols. The compound is classified as an irritant. The available safety data is outlined below.

| Category | Information | Source(s) |

| GHS Hazard Statement | H315 : Causes skin irritation. | [1] |

| GHS Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362, P403+P233, P405, P501 | [1] |

| Personal Protective Equipment (PPE) | Eyeshields, Gloves, type N95 (US) | [4] |

| Storage Class | 11 - Combustible Solids | [4] |

| WGK (Germany) | WGK 3 | [4] |

Experimental Protocols & Synthesis

Synthesis of 2,3-Dichloro-6-nitrobenzonitrile

2,3-Dichloro-6-nitrobenzonitrile can be synthesized from 1,2,3-trichloro-4-nitrobenzene.[2][4] It serves as a crucial intermediate in the synthesis of the pharmaceutical compound Anagrelide.[1][2]

Detailed Methodology: [1]

-

Reaction: A solution containing 1.831 kg of 1,2,3-trichloro-4-nitrobenzene and 0.861 kg of copper cyanide in 1.21 L of dimethylformamide (DMF) is prepared.

-

Heating: The mixture is heated to 155°C and maintained at this temperature for 2 hours.

-

Cooling & Quenching: The reaction mixture is then cooled to room temperature. A solution of 3.24 kg of ferric chloride hexahydrate, 0.806 L of concentrated hydrochloric acid, and 4.87 L of water is added.

-

Workup Heating: The resulting mixture is heated to 65°C for 20 minutes.

-

Extraction: After cooling, the mixture is stirred with 0.55 kg of charcoal and 4 L of toluene and then filtered. The organic phase is separated, and the aqueous phase is extracted further with toluene.

-

Washing & Concentration: The combined toluene layers are washed with water and 6 N HCl, dried, and concentrated to yield a slurry.

-

Purification & Isolation: The slurry is dissolved in 1.5 L of methanol and stored at 5°C for 24 hours. The final nitrile product is collected by filtration, washed with 1.5 L of cold methanol, and dried at 40°C.

Caption: Synthesis workflow for 2,3-Dichloro-6-nitrobenzonitrile.

Applications in Research and Development

2,3-Dichloro-6-nitrobenzonitrile is a valuable building block in organic synthesis, primarily due to its multiple reactive sites which allow for diverse chemical modifications.[9]

-

Pharmaceutical Intermediate: Its most notable application is as a key intermediate in the synthesis of Anagrelide, a medication used for the treatment of thrombocythemia (a condition characterized by an elevated platelet count).[1][2][9]

-

Precursor for Synthesis: It is employed as a starting reagent for the synthesis of other complex molecules, such as ethyl (2-amino-5,6-dichlorobenzyl)glycinate.[2][4]

-

Materials Science: The presence of dichloro, nitro, and cyano functional groups makes it a candidate for creating novel polymers and functional dyes.[9] The chloro groups can facilitate polycondensation reactions, while the nitro and cyano groups can be modified to adjust the electronic and physical properties of resulting materials, potentially for use in high-performance plastics or organic semiconductors.[9]

Caption: Logical relationship of 2,3-Dichloro-6-nitrobenzonitrile as a key intermediate.

References

- 1. echemi.com [echemi.com]

- 2. 2,3-Dichloro-6-nitrobenzonitrile | 2112-22-3 [chemicalbook.com]

- 3. 2,3-Dichloro-6-nitrobenzonitrile | CAS: 2112-22-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. 2,3-ジクロロ-6-ニトロベンゾニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. alchempharmtech.com [alchempharmtech.com]

- 7. 2,3-Dichloro-6-nitrobenzonitrile | CAS#:2112-22-3 | Chemsrc [chemsrc.com]

- 8. 2112-22-3|2,3-Dichloro-6-nitrobenzonitrile|BLD Pharm [bldpharm.com]

- 9. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to 2,3-Dichloro-6-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties, synthesis, and safety information for 2,3-Dichloro-6-nitrobenzonitrile (CAS No. 2112-22-3), a key intermediate in pharmaceutical synthesis. The information is compiled from various scientific and chemical data sources to support research and development activities.

Core Physicochemical Properties

2,3-Dichloro-6-nitrobenzonitrile is a brown solid compound with the molecular formula C₇H₂Cl₂N₂O₂.[1][2][3] It is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds, most notably Anagrelide.[1][2]

General and Computational Properties

The following table summarizes the key identifiers and computed properties for 2,3-Dichloro-6-nitrobenzonitrile.

| Property | Value | Reference |

| CAS Number | 2112-22-3 | [2][4] |

| Molecular Formula | C₇H₂Cl₂N₂O₂ | [2][3][5] |

| Molecular Weight | 217.01 g/mol | [2][4][5] |

| Exact Mass | 215.9493327 u | [1] |

| IUPAC Name | 2,3-dichloro-6-nitrobenzonitrile | [5] |

| SMILES | [O-]--INVALID-LINK--C1=CC=C(Cl)C(Cl)=C1C#N | [5] |

| InChI Key | RDFDRMZYAXQLRT-UHFFFAOYSA-N | [3][5] |

| Topological Polar Surface Area | 69.6 Ų | [1] |

| XLogP3 | 2.7 | [1] |

| Appearance | Brown solid | [1][2] |

Experimental Physicochemical Data

This table presents the experimentally determined physical and chemical properties of the compound.

| Property | Value | Reference |

| Melting Point | 93-96 °C (lit.) | [1][2][3] |

| Boiling Point | 343.7 °C at 760 mmHg | [1][2] |

| Density | 1.6 ± 0.1 g/cm³ | [1][2] |

| Flash Point | 161.6 ± 27.9 °C | [1] |

| Vapor Pressure | 6.94E-05 mmHg at 25°C | [1] |

| Refractive Index | 1.616 | [1] |

| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly) | [2] |

| Storage Conditions | Refrigerator, Sealed in dry, Room Temperature | [1][2][6] |

Synthesis and Experimental Protocols

2,3-Dichloro-6-nitrobenzonitrile can be synthesized from 1,2,3-trichloro-4-nitrobenzene.[1][2] The process involves a cyanide exchange reaction.

Synthesis of 2,3-Dichloro-6-nitrobenzonitrile

Reactants:

-

1,2,3-trichloro-4-nitrobenzene

-

Copper (I) cyanide (CuCN)

-

Dimethylformamide (DMF)

-

Ferric chloride hexahydrate

-

Concentrated hydrochloric acid

-

Toluene

-

Charcoal

-

Methanol

Procedure:

-

A solution of 1.831 kg of 1,2,3-trichloro-4-nitrobenzene and 0.861 kg of copper cyanide in 1.21 L of DMF is prepared.[1]

-

The mixture is heated to 155 °C for 2 hours and then allowed to cool to room temperature.[1]

-

A separate solution of 3.24 kg of ferric chloride hexahydrate, 0.806 L of concentrated hydrochloric acid, and 4.87 L of water is added to the reaction mixture.[1]

-

The combined solution is heated to 65 °C for 20 minutes.[1]

-

After cooling, the mixture is stirred with 0.55 kg of charcoal and 4 L of toluene, and then filtered.[1]

-

The organic phase is separated, and the aqueous phase is extracted with toluene.[1]

-

The combined toluene layers are washed sequentially with water and 6 N HCl, then dried and concentrated to form a slurry.[1]

-

The slurry is dissolved in 1.5 L of methanol and stored at 5 °C for 24 hours to facilitate crystallization.[1]

-

The final product, 2,3-Dichloro-6-nitrobenzonitrile, is collected by filtration, washed with 1.5 L of cold methanol, and dried at 40 °C.[1]

Caption: Synthesis workflow for 2,3-Dichloro-6-nitrobenzonitrile.

Role in Drug Development

2,3-Dichloro-6-nitrobenzonitrile is a crucial starting material for the synthesis of Anagrelide, a drug used to treat thrombocythemia (a high number of platelets in the blood).[1][2] The logical relationship highlights its position as a key intermediate in the production of this therapeutic agent.

Caption: Role as an intermediate in the synthesis of Anagrelide.

Safety Information

It is important to handle 2,3-Dichloro-6-nitrobenzonitrile with appropriate safety precautions.

GHS Hazard Information

-

Hazard Statements: H315 (Causes skin irritation).[1] The compound may also cause eye irritation and respiratory irritation.[7]

-

Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362, P403+P233, P405, and P501.[1]

-

Hazard Codes: Xi (Irritant).[2]

This guide is intended for research and development purposes only. All handling and experimental procedures should be conducted by trained professionals in a suitable laboratory setting, adhering to all relevant safety guidelines.

References

- 1. echemi.com [echemi.com]

- 2. 2,3-Dichloro-6-nitrobenzonitrile | 2112-22-3 [chemicalbook.com]

- 3. 2,3-Dichloro-6-nitrobenzonitrile | CAS: 2112-22-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. scbt.com [scbt.com]

- 5. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 6. 2112-22-3|2,3-Dichloro-6-nitrobenzonitrile|BLD Pharm [bldpharm.com]

- 7. CAS # 2112-22-3, 2,3-Dichloro-6-nitrobenzonitrile - chemBlink [ww.chemblink.com]

2,3-Dichloro-6-nitrobenzonitrile molecular structure and weight

An In-depth Technical Guide to 2,3-Dichloro-6-nitrobenzonitrile

This guide provides a comprehensive overview of the molecular structure, chemical properties, and synthesis of 2,3-Dichloro-6-nitrobenzonitrile, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

2,3-Dichloro-6-nitrobenzonitrile is an aromatic compound characterized by a benzene ring substituted with two chlorine atoms, a nitro group, and a nitrile group.

Molecular Formula: C₇H₂Cl₂N₂O₂[1][2]

Molecular Weight: 217.01 g/mol [1][2][3]

Chemical Identifiers:

-

SMILES String: [O-]--INVALID-LINK--c1ccc(Cl)c(Cl)c1C#N[3]

The structure of 2,3-Dichloro-6-nitrobenzonitrile is foundational to its reactivity and its role as a key intermediate in the synthesis of various pharmaceutical compounds, including Anagrelide.[4]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of 2,3-Dichloro-6-nitrobenzonitrile.

| Property | Value | Source |

| Molecular Weight | 217.01 g/mol | [1][2][3] |

| Melting Point | 93-96 °C | [1][3][4][5] |

| Boiling Point | 343.7 °C at 760 mmHg | [5] |

| Density | 1.6 ± 0.1 g/cm³ | [5] |

| Topological Polar Surface Area | 69.6 Ų | [5] |

Experimental Protocols

Synthesis of 2,3-Dichloro-6-nitrobenzonitrile

A common method for the synthesis of 2,3-Dichloro-6-nitrobenzonitrile involves the reaction of 1,2,3-trichloro-4-nitrobenzene with copper cyanide.[5]

Materials:

-

1,2,3-trichloro-4-nitrobenzene

-

Copper (I) cyanide

-

Dimethylformamide (DMF)

-

Ferric chloride hexahydrate

-

Concentrated hydrochloric acid

-

Toluene

-

Activated charcoal

-

Methanol

Procedure:

-

A solution of 1.831 kg of 1,2,3-trichloro-4-nitrobenzene and 0.861 kg of copper cyanide in 1.21 L of DMF is prepared.[5]

-

The reaction mixture is heated to 155 °C for 2 hours and subsequently cooled to room temperature.[5]

-

A solution containing 3.24 kg of ferric chloride hexahydrate, 0.806 L of concentrated hydrochloric acid, and 4.87 L of water is added to the reaction mixture.[5]

-

The mixture is then heated to 65 °C for 20 minutes.[5]

-

After cooling, the mixture is stirred with 0.55 kg of activated charcoal and 4 L of toluene, followed by filtration.[5]

-

The organic phase is separated, and the aqueous phase is extracted with toluene.[5]

-

The combined toluene layers are washed with water and 6 N HCl, then dried and concentrated to yield a slurry.[5]

-

The slurry is dissolved in 1.5 L of methanol and stored at 5 °C for 24 hours to facilitate crystallization.[5]

-

The final product, 2,3-Dichloro-6-nitrobenzonitrile, is collected by filtration, washed with cold methanol, and dried at 40 °C.[5]

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 2,3-Dichloro-6-nitrobenzonitrile.

Caption: Synthesis workflow for 2,3-Dichloro-6-nitrobenzonitrile.

References

- 1. 2,3-Dichloro-6-nitrobenzonitrile | CAS: 2112-22-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 2. scbt.com [scbt.com]

- 3. 2,3-二氯-6-硝基苯甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2,3-Dichloro-6-nitrobenzonitrile | 2112-22-3 [chemicalbook.com]

- 5. echemi.com [echemi.com]

Spectroscopic and Synthetic Profile of 2,3-Dichloro-6-nitrobenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and synthetic aspects of 2,3-dichloro-6-nitrobenzonitrile (CAS No. 2112-22-3), a key intermediate in pharmaceutical synthesis. Due to the limited availability of public domain raw spectral data, this document focuses on established experimental protocols for acquiring such data and provides a detailed synthesis method. The spectroscopic data presented is based on typical values for the functional groups present in the molecule and should be considered predictive.

Compound Identification and Properties

2,3-Dichloro-6-nitrobenzonitrile is a substituted aromatic compound with the molecular formula C₇H₂Cl₂N₂O₂.[1][2][3] It serves as a crucial building block in the synthesis of various organic molecules, notably as an intermediate for the pharmaceutical agent Anagrelide.[4]

| Property | Value | Source |

| CAS Number | 2112-22-3 | [1][2] |

| Molecular Formula | C₇H₂Cl₂N₂O₂ | [1][2][3] |

| Molecular Weight | 217.01 g/mol | [1][2][3] |

| Appearance | Brown solid | [4][5] |

| Melting Point | 93-96 °C | [2][4][5] |

| Purity | Typically ≥97% | [2] |

Predicted Spectroscopic Data

Infrared (IR) Spectroscopy

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C≡N (Nitrile) | 2240 - 2220 | Medium |

| C-NO₂ (Nitro, asymmetric) | 1550 - 1500 | Strong |

| C-NO₂ (Nitro, symmetric) | 1370 - 1330 | Strong |

| C=C (Aromatic) | 1600 - 1450 | Medium to Weak |

| C-Cl (Chloro) | 850 - 550 | Strong |

| C-H (Aromatic) | 3100 - 3000 | Weak |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts are influenced by the electron-withdrawing effects of the nitro, nitrile, and chloro groups.

¹H NMR (Proton NMR)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H | 7.5 - 8.5 | Doublet |

| Aromatic H | 7.5 - 8.5 | Doublet |

¹³C NMR (Carbon NMR)

| Carbon | Predicted Chemical Shift (δ, ppm) | |---|---|---| | C-CN | 115 - 120 | | C-NO₂ | 145 - 155 | | C-Cl | 125 - 140 | | C-H | 120 - 135 | | C (quaternary) | 130 - 150 |

Mass Spectrometry (MS)

| Ion | Predicted m/z | Notes |

| [M]⁺ | 216/218/220 | Molecular ion peak cluster due to chlorine isotopes (³⁵Cl and ³⁷Cl). The relative intensities will follow the isotopic abundance pattern. |

| [M-NO₂]⁺ | 170/172/174 | Fragment corresponding to the loss of a nitro group. |

| [M-CN]⁺ | 190/192/194 | Fragment corresponding to the loss of the nitrile group. |

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for a solid organic compound like 2,3-dichloro-6-nitrobenzonitrile.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of the solid sample to identify its functional groups.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of 2,3-dichloro-6-nitrobenzonitrile with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder to subtract from the sample spectrum.

-

-

Data Processing:

-

Process the raw data to obtain a transmittance or absorbance spectrum.

-

Identify and label the characteristic absorption peaks.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical environment of the hydrogen and carbon atoms in the molecule.

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of 2,3-dichloro-6-nitrobenzonitrile in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Cap the NMR tube and ensure the sample is fully dissolved and the solution is homogeneous.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

Acquire the ¹³C spectrum, which may require a longer acquisition time due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the raw free induction decay (FID) data.

-

Phase the resulting spectra.

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

Reference the chemical shifts to the internal standard.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction and Ionization (Electron Ionization - EI):

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Heat the probe to volatilize the sample into the ion source.

-

Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

-

Mass Analysis:

-

Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Separate the ions based on their mass-to-charge ratio (m/z).

-

-

Detection and Data Processing:

-

Detect the separated ions.

-

Generate a mass spectrum, which is a plot of ion intensity versus m/z.

-

Identify the molecular ion peak and major fragment ions.

-

Synthesis Protocol

A common method for the preparation of 2,3-dichloro-6-nitrobenzonitrile involves the cyanation of 1,2,3-trichloro-4-nitrobenzene.[6]

Reaction:

Procedure:

-

In a reaction vessel under a nitrogen atmosphere, combine 1,2,3-trichloro-4-nitrobenzene (1.0 mol) and cuprous cyanide (1.0 mol).[6]

-

Slowly add pyridine (0.52 mol) to the mixture.[6]

-

Heat the mixture to 100°C until it becomes stirrable.[6]

-

Increase the temperature to 165°C over 1.5 hours and maintain for 30 minutes.[6]

-

Cool the dark mixture and add concentrated HCl (500 ml) and toluene (250 ml).[6]

-

Stir vigorously for 1.5 hours.[6]

-

Separate the layers and extract the aqueous phase with toluene (3 x 250 ml).[6]

-

Combine the toluene extracts and wash with concentrated HCl (3 x 250 ml), water (250 ml), and saturated aqueous NaCl (2 x 250 ml).[6]

-

Dry the toluene solution over Na₂SO₄, filter, and evaporate the solvent to yield the crude product.[6]

-

The crude product can be further purified by recrystallization.

Workflow and Pathway Diagrams

The following diagrams illustrate the synthesis and analytical workflow for 2,3-dichloro-6-nitrobenzonitrile.

Caption: Synthesis workflow for 2,3-Dichloro-6-nitrobenzonitrile.

Caption: General workflow for spectroscopic analysis of the compound.

References

Navigating the Spectroscopic Landscape of 2,3-Dichloro-6-nitrobenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,3-Dichloro-6-nitrobenzonitrile. Due to the limited availability of specific experimental spectral data for this compound in public databases, this document focuses on a predictive analysis based on established spectroscopic principles and data from analogous structures. It serves as a valuable resource for researchers in compound identification, structural elucidation, and quality control.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 2,3-Dichloro-6-nitrobenzonitrile is expected to be relatively simple, displaying signals corresponding to the two aromatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the two chlorine atoms, the nitro group (-NO₂), and the nitrile group (-CN).

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 2,3-Dichloro-6-nitrobenzonitrile

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | 7.8 - 8.0 | Doublet | 8.0 - 9.0 |

| H-5 | 7.6 - 7.8 | Doublet | 8.0 - 9.0 |

Disclaimer: These are predicted values and may differ from experimental results.

The downfield chemical shifts are a result of the strong deshielding effects of the nitro and nitrile groups. The ortho and para positions relative to the nitro group typically experience the most significant deshielding. The expected doublet multiplicity for each proton arises from the coupling to its neighboring aromatic proton.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The presence of seven distinct carbon atoms will result in seven signals, with their chemical shifts dictated by the nature of the attached substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2,3-Dichloro-6-nitrobenzonitrile

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (CN) | 115 - 118 |

| C-2 (C-Cl) | 135 - 138 |

| C-3 (C-Cl) | 133 - 136 |

| C-4 | 130 - 133 |

| C-5 | 125 - 128 |

| C-6 (C-NO₂) | 148 - 152 |

| C-CN | 110 - 115 |

Disclaimer: These are predicted values and may differ from experimental results.

The carbons bearing the electron-withdrawing chloro and nitro groups (C-2, C-3, and C-6) are expected to be significantly downfield. The nitrile carbon (C-CN) will also appear in the characteristic downfield region for this functional group.

Experimental Protocol for NMR Spectroscopy

The following provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of a solid organic compound such as 2,3-Dichloro-6-nitrobenzonitrile.

3.1. Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common choices for aromatic compounds include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Acetone-d₆. The choice of solvent can slightly influence the chemical shifts.

-

Sample Concentration: Weigh approximately 5-10 mg of 2,3-Dichloro-6-nitrobenzonitrile and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added. However, modern spectrometers can also reference the residual solvent peak.

3.2. NMR Data Acquisition

-

Spectrometer Setup: The NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Locking and Shimming: Insert the NMR tube into the spectrometer. The instrument's software is used to "lock" onto the deuterium signal of the solvent and "shim" the magnetic field to achieve homogeneity, which is crucial for high resolution.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Spectral Width: Set a spectral width that encompasses the expected range of aromatic proton signals (e.g., 0-12 ppm).

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.

-

Number of Scans: Depending on the sample concentration, 8 to 64 scans are usually sufficient to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.

-

Spectral Width: A wider spectral width is needed for ¹³C NMR (e.g., 0-200 ppm).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A shorter delay of 2 seconds is common.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

-

3.3. Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum through Fourier transformation.

-

Phase Correction: The phase of the spectrum is manually or automatically adjusted to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift axis is referenced to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

-

Integration (¹H NMR): The area under each proton signal is integrated to determine the relative number of protons.

-

Peak Picking: The chemical shift of each peak is determined.

Visualizations

Molecular Structure and Atom Numbering

Caption: Molecular structure of 2,3-Dichloro-6-nitrobenzonitrile with atom numbering for NMR correlation.

General NMR Experimental Workflow

Caption: A generalized workflow for conducting an NMR experiment, from sample preparation to final data analysis.

Spectroscopic Analysis of 2,3-Dichloro-6-nitrobenzonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the infrared (IR) and mass spectrometry (MS) analysis of 2,3-Dichloro-6-nitrobenzonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines the expected spectral features, detailed experimental protocols for sample analysis, and a plausible fragmentation pathway observed in mass spectrometry.

Introduction

2,3-Dichloro-6-nitrobenzonitrile (C₇H₂Cl₂N₂O₂) is an aromatic compound characterized by the presence of a nitrile (-C≡N) group, a nitro (-NO₂) group, and two chlorine atoms attached to the benzene ring. Its molecular weight is 217.01 g/mol . Spectroscopic techniques such as Infrared (IR) spectroscopy and Mass Spectrometry (MS) are crucial for the structural elucidation and purity assessment of this compound. IR spectroscopy provides information about the functional groups present, while mass spectrometry reveals the molecular weight and fragmentation pattern, aiding in structural confirmation.

Infrared (IR) Spectroscopic Analysis

Infrared spectroscopy of 2,3-Dichloro-6-nitrobenzonitrile is expected to show characteristic absorption bands corresponding to its various functional groups. The positions of these bands are influenced by the electronic effects of the substituents on the aromatic ring.

Expected IR Absorption Data

The following table summarizes the expected characteristic IR absorption bands for 2,3-Dichloro-6-nitrobenzonitrile.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |

| Nitrile (C≡N) | Stretching | 2240 - 2220 | Strong, Sharp |

| Aromatic C=C | In-ring Stretching | 1600 - 1400 | Medium |

| Nitro (NO₂) | Asymmetric Stretching | 1550 - 1475 | Strong |

| Nitro (NO₂) | Symmetric Stretching | 1360 - 1290 | Strong |

| C-Cl | Stretching | 800 - 600 | Strong |

| C-N | Stretching | 890 - 835 | Medium |

| Aromatic C-H | Out-of-plane Bending | 900 - 675 | Strong |

Note: The exact positions of the peaks can vary slightly depending on the sample preparation method and the physical state of the sample.

Interpretation of Key Peaks:

-

Nitrile (C≡N) Stretch: A strong and sharp absorption band is anticipated in the 2240-2220 cm⁻¹ region.[1] Conjugation with the aromatic ring typically shifts this band to a lower wavenumber compared to aliphatic nitriles.[2]

-

Nitro (NO₂) Stretches: Two very strong and characteristic bands are expected for the nitro group. The asymmetric stretch appears at a higher frequency (1550-1475 cm⁻¹) than the symmetric stretch (1360-1290 cm⁻¹).[3][4] These are often the most intense bands in the spectrum.[5]

-

Aromatic Ring Vibrations: The presence of the benzene ring will be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and several medium-intensity C=C stretching bands in the 1600-1400 cm⁻¹ region.[3] Strong C-H out-of-plane bending bands in the 900-675 cm⁻¹ region can give clues about the substitution pattern of the aromatic ring.[3]

-

C-Cl Stretches: The carbon-chlorine stretching vibrations are expected to appear as strong bands in the fingerprint region, typically between 800 and 600 cm⁻¹.

Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR Spectroscopy

ATR-FTIR is a convenient method for analyzing solid samples with minimal preparation.[6][7]

Instrumentation, Materials, and Reagents:

-

Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

-

2,3-Dichloro-6-nitrobenzonitrile solid sample.

-

Spatula.

-

Solvent for cleaning the ATR crystal (e.g., isopropanol or ethanol).

-

Lint-free wipes.

Procedure:

-

Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.

-

Sample Application: Place a small amount of the solid 2,3-Dichloro-6-nitrobenzonitrile sample onto the center of the ATR crystal.

-

Apply Pressure: Use the pressure clamp to press the sample firmly and evenly against the crystal. Consistent pressure is important for reproducible results.

-

Sample Spectrum Acquisition: Collect the infrared spectrum of the sample. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

-

Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, release the pressure clamp, remove the sample, and clean the ATR crystal thoroughly with a lint-free wipe soaked in an appropriate solvent.

Mass Spectrometric Analysis

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and elucidating the structure of volatile and thermally stable organic compounds like 2,3-Dichloro-6-nitrobenzonitrile.[8] The high energy of electron ionization (typically 70 eV) leads to extensive fragmentation, providing a characteristic "fingerprint" for the molecule.[9]

Expected Mass Spectrometry Data

The mass spectrum of 2,3-Dichloro-6-nitrobenzonitrile will exhibit a molecular ion peak and several fragment ions. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments.

| Ion | m/z (for ³⁵Cl) | Description |

| [M]⁺ | 216 | Molecular Ion |

| [M+2]⁺ | 218 | Isotope peak (one ³⁷Cl) |

| [M+4]⁺ | 220 | Isotope peak (two ³⁷Cl) |

| [M-NO₂]⁺ | 170 | Loss of a nitro group |

| [M-Cl]⁺ | 181 | Loss of a chlorine atom |

| [M-NO₂-CN]⁺ | 144 | Loss of nitro and cyano groups |

| [C₆H₂Cl₂]⁺ | 144 | Benzene ring with two chlorines |

| [C₆H₂ClN]⁺ | 127 | Loss of NO₂ and one Cl |

| [C₆H₂Cl]⁺ | 111 | Benzene ring with one chlorine |

Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), ions containing two chlorine atoms will exhibit a characteristic M⁺, M+2, and M+4 peak pattern with relative intensities of approximately 9:6:1.[10]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Instrumentation, Materials, and Reagents:

-

Gas Chromatograph-Mass Spectrometer (GC-MS) or a mass spectrometer with a direct insertion probe.

-

Helium (carrier gas for GC).

-

2,3-Dichloro-6-nitrobenzonitrile sample.

-

Solvent for sample dissolution (e.g., dichloromethane or ethyl acetate) if using GC injection.

Procedure (using a Direct Insertion Probe):

-

Sample Preparation: A small amount of the solid sample is placed in a capillary tube.

-

Introduction into the Ion Source: The capillary tube is inserted into the direct insertion probe, which is then introduced into the high-vacuum region of the mass spectrometer's ion source.

-

Vaporization: The probe is slowly heated, causing the sample to vaporize directly into the electron ionization source.[11]

-

Ionization: The gaseous sample molecules are bombarded with a beam of 70 eV electrons, leading to the formation of a molecular ion and subsequent fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualization of Experimental Workflow and Fragmentation Pathway

The following diagrams, generated using the DOT language, illustrate the experimental workflow for the analysis of 2,3-Dichloro-6-nitrobenzonitrile and a plausible mass spectrometric fragmentation pathway.

Caption: Experimental workflow for IR and MS analysis.

Caption: Plausible fragmentation of 2,3-Dichloro-6-nitrobenzonitrile.

References

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. 5 Tips Nitrile IR Spectroscopy - Berkeley Learning Hub [lms-dev.api.berkeley.edu]

- 3. benchchem.com [benchchem.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. mt.com [mt.com]

- 7. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 8. Electron ionization - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 11. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

Synthesis of 2,3-Dichloro-6-nitrobenzonitrile from 4-nitro-1,2,3-trichlorobenzene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2,3-dichloro-6-nitrobenzonitrile from 4-nitro-1,2,3-trichlorobenzene. This transformation is a key step in the production of various chemical intermediates, including the precursor for the medication Anagrelide.[1] The synthesis proceeds via a nucleophilic aromatic substitution reaction, a fundamental process in organic chemistry.[2][3]

Reaction Principle

The core of this synthesis is the displacement of a chlorine atom on the aromatic ring of 4-nitro-1,2,3-trichlorobenzene by a cyanide group. This reaction is facilitated by the presence of the electron-withdrawing nitro group (-NO2), which activates the aromatic ring towards nucleophilic attack.[2][3][4] The reaction, often referred to as a cyanation, is typically carried out using a cyanide salt, such as copper(I) cyanide, in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF).[5][6]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 2,3-dichloro-6-nitrobenzonitrile.

| Parameter | Value | Reference |

| Reactants | ||

| 4-Nitro-1,2,3-trichlorobenzene | 1.0 molar equivalent | [1][5] |

| Copper(I) Cyanide (CuCN) | 1.0 molar equivalent | [1] |

| Solvent | ||

| N,N-Dimethylformamide (DMF) | ~0.66 L per kg of starting material | [5] |

| Reaction Conditions | ||

| Temperature | 155 °C | [5] |

| Reaction Time | 2 hours | [5] |

| Product Information | ||

| Molecular Formula | C₇H₂Cl₂N₂O₂ | [7] |

| Molecular Weight | 217.01 g/mol | |

| Melting Point | 93-96 °C | [5] |

| Appearance | Brown solid | [5] |

| Yield | Approximately 87% | [1] |

Experimental Protocol

This section provides a detailed methodology for the synthesis of 2,3-dichloro-6-nitrobenzonitrile based on established procedures.[1][5]

Materials:

-

4-Nitro-1,2,3-trichlorobenzene (1.831 kg)

-

Copper(I) cyanide (0.861 kg)

-

N,N-Dimethylformamide (DMF) (1.21 L)

-

Ferric chloride hexahydrate (3.24 kg)

-

Concentrated hydrochloric acid (0.806 L)

-

Water (4.87 L)

-

Toluene (4 L)

-

Activated charcoal (0.55 kg)

-

Methanol (1.5 L)

-

6 N Hydrochloric acid

Procedure:

-

Reaction Setup: In a suitable reaction vessel, combine 1.831 kg of 4-nitro-1,2,3-trichlorobenzene and 0.861 kg of copper(I) cyanide with 1.21 L of DMF.[5]

-

Reaction: Heat the mixture to 155 °C and maintain this temperature for 2 hours.[5]

-

Quenching and Workup: After 2 hours, cool the reaction mixture to room temperature. In a separate vessel, prepare a solution of 3.24 kg of ferric chloride hexahydrate and 0.806 L of concentrated hydrochloric acid in 4.87 L of water. Add this acidic ferric chloride solution to the reaction mixture. Heat the resulting solution to 65 °C for 20 minutes.[5]

-

Extraction: Cool the mixture and add 0.55 kg of activated charcoal and 4 L of toluene. Stir the mixture and then filter. Separate the organic (toluene) phase. Extract the aqueous phase with additional toluene.[5]

-

Washing: Combine all the toluene layers and wash them sequentially with water and 6 N HCl.[5]

-

Purification and Isolation: Dry the toluene solution and concentrate it to obtain a slurry. Dissolve the slurry in 1.5 L of methanol and store the solution at 5 °C for 24 hours to induce crystallization.[5]

-

Final Product: Collect the crystalline product by filtration, wash it with 1.5 L of cold methanol, and dry it at 40 °C to yield 2,3-dichloro-6-nitrobenzonitrile.[5]

Visualizations

Reaction Pathway

Caption: Synthesis of 2,3-dichloro-6-nitrobenzonitrile from 4-nitro-1,2,3-trichlorobenzene.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

References

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. Cyanation - Wikipedia [en.wikipedia.org]

- 7. 2,3-Dichloro-6-nitrobenzonitrile | CAS: 2112-22-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

An In-depth Technical Guide to the Chemical Reactivity of the Nitro Group in 2,3-Dichloro-6-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the nitro group in 2,3-Dichloro-6-nitrobenzonitrile, a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and functional materials.[1] This document details key transformations of the nitro group, primarily focusing on its reduction to an amino group, a critical step in the synthesis of various bioactive molecules, including the precursor to the drug Anagrelide.[1] The guide presents a compilation of experimental protocols, quantitative data derived from closely related analogs, and visual representations of reaction pathways and workflows.

Introduction: The Influence of the Nitro Group

The 2,3-Dichloro-6-nitrobenzonitrile molecule possesses a highly electron-deficient aromatic ring due to the cumulative electron-withdrawing effects of the two chlorine atoms, the nitrile group, and the nitro group. This electronic characteristic governs the reactivity of the molecule, making the aromatic ring susceptible to nucleophilic attack and dictating the reactivity of the individual functional groups. The nitro group, in particular, is a key site for chemical modification, and its transformation is often a pivotal step in synthetic sequences.

Chemoselective Reduction of the Nitro Group

The most prominent and synthetically useful reaction of the nitro group in 2,3-Dichloro-6-nitrobenzonitrile is its reduction to a primary amine, yielding 6-amino-2,3-dichlorobenzonitrile. The presence of other reducible functionalities, such as the nitrile and the chloro groups, necessitates the use of chemoselective reduction methods to avoid unwanted side reactions like dehalogenation or nitrile reduction. Several reliable methods can be employed for this transformation, including catalytic hydrogenation, metal-mediated reduction, and catalytic transfer hydrogenation.

While specific quantitative data for 2,3-Dichloro-6-nitrobenzonitrile is not extensively available in the public domain, the following protocols are based on detailed studies of the closely analogous compound, 2,3-Dichloro-6-nitrobenzodifluoride, and are expected to be highly applicable.[2]

Comparative Summary of Reduction Protocols

The choice of reduction method often depends on factors such as substrate sensitivity, desired yield, cost, and scalability. The following table provides a comparative summary of the key parameters for the most common reduction protocols.

| Parameter | Catalytic Hydrogenation (Pd/C) | Metal-Mediated Reduction (Fe/AcOH) | Catalytic Transfer Hydrogenation (HCOONH₄/Pd/C) |

| Primary Reagents | H₂, 10% Pd/C | Iron powder, Acetic Acid | Ammonium formate, 10% Pd/C |

| Solvent | Ethanol or Ethyl Acetate | Ethanol, Water | Methanol or Ethanol |

| Temperature | Room Temperature | 80-100 °C | Room Temperature to Reflux |

| Key Advantages | High efficiency, clean reaction | Economical, high chemoselectivity | Mild conditions, avoids H₂ gas |

| Potential Drawbacks | Risk of dehalogenation | Requires workup to remove iron salts | Catalyst can be expensive |

Experimental Protocols

Catalytic hydrogenation is a highly effective method for nitro group reduction. However, careful monitoring is crucial to minimize the risk of dehalogenation.

Materials:

-

2,3-Dichloro-6-nitrobenzonitrile (1.0 eq)

-

10% Palladium on carbon (Pd/C) (1-5 mol%)

-

Ethanol or Ethyl Acetate

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a hydrogenation flask, dissolve or suspend 2,3-Dichloro-6-nitrobenzonitrile in a suitable solvent (Ethanol or Ethyl Acetate, approximately 10-20 mL per gram of substrate).

-

Carefully add 10% Pd/C to the mixture.

-

Seal the flask and purge the system with an inert gas.

-

Evacuate the flask and introduce hydrogen gas (typically via a balloon or at a pressure of 1-3 atm).

-

Stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.

-

Wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude 6-amino-2,3-dichlorobenzonitrile.

Reduction using iron in acetic acid is a classic, cost-effective, and highly chemoselective method that generally avoids dehalogenation.[2]

Materials:

-

2,3-Dichloro-6-nitrobenzonitrile (1.0 eq)

-

Iron powder (3-5 eq)

-

Glacial Acetic Acid

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, suspend 2,3-Dichloro-6-nitrobenzonitrile in a mixture of ethanol, water, and glacial acetic acid.

-

Heat the mixture to 80-100 °C with vigorous stirring.

-

Add iron powder portion-wise to the heated suspension.

-

Continue stirring at reflux and monitor the reaction by TLC or LC-MS.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of celite to remove the iron salts, washing the pad with ethanol.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

This method offers a milder and often more convenient alternative to traditional catalytic hydrogenation, as it does not require a pressurized hydrogen gas setup.[3][4] Ammonium formate is a common hydrogen donor.[5][6]

Materials:

-

2,3-Dichloro-6-nitrobenzonitrile (1.0 eq)

-

Ammonium formate (3-5 eq)

-

10% Palladium on carbon (Pd/C) (2-10 mol%)

-

Methanol or Ethanol

Procedure:

-

To a round-bottom flask, add 2,3-Dichloro-6-nitrobenzonitrile, the solvent (methanol or ethanol), and ammonium formate.

-

Carefully add 10% Pd/C to the mixture.

-

Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst, and wash the pad with the solvent.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude product.

Other Potential Reactivities of the Nitro Group

While reduction to the amine is the most common transformation, the nitro group in 2,3-Dichloro-6-nitrobenzonitrile can potentially undergo other reactions, although these are less frequently reported for this specific substrate.

Partial Reduction

Under carefully controlled conditions, it may be possible to achieve partial reduction of the nitro group to the corresponding hydroxylamine or nitroso derivative. This typically requires milder reducing agents and strict control of reaction parameters.

Nucleophilic Aromatic Substitution

The strong electron-withdrawing nature of the nitro group, along with the other substituents, activates the aromatic ring for nucleophilic aromatic substitution (SNAr).[7] While the chlorine atoms are the typical leaving groups in such reactions, under certain conditions, the nitro group itself can be displaced by a strong nucleophile, although this is a less common reaction pathway.[8]

Visualizing Reaction Pathways and Workflows

General Reaction Pathway for Nitro Group Reduction

Caption: Key pathways for the reduction of the nitro group.

Experimental Workflow for Metal-Mediated Reduction

Caption: A typical experimental workflow for the reduction of the nitro group.

Conclusion

The nitro group in 2,3-Dichloro-6-nitrobenzonitrile is a highly versatile functional group, with its chemoselective reduction to an amino group being a key transformation in synthetic organic chemistry. This guide has provided a detailed overview of the primary methods for achieving this reduction, including catalytic hydrogenation, metal-mediated reduction, and catalytic transfer hydrogenation. The provided experimental protocols, adapted from closely related compounds, offer a solid foundation for laboratory synthesis. For researchers and drug development professionals, a thorough understanding of these reactions is crucial for the efficient and selective synthesis of complex molecules derived from this important building block.

References

- 1. echemi.com [echemi.com]

- 2. benchchem.com [benchchem.com]

- 3. [PDF] CATALYTIC HYDROGEN TRANSFER REDUCTIONS USING AMMONIUM FORMATE. A REVIEW | Semantic Scholar [semanticscholar.org]

- 4. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]

- 6. US5099067A - Use of ammonium formate as a hydrogen transfer reagent for reduction of chiral nitro compounds with retention of configuration - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles in water - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 2,3-Dichloro-6-nitrobenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,3-Dichloro-6-nitrobenzonitrile is a key intermediate in the synthesis of various compounds of pharmaceutical and material science interest. A thorough understanding of its solubility in common organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This technical guide addresses the current state of knowledge regarding the solubility of 2,3-Dichloro-6-nitrobenzonitrile. Notably, a comprehensive search of publicly available scientific literature reveals a significant gap in quantitative solubility data for this compound.

In light of this, this document serves a dual purpose: to transparently report the absence of established solubility data and to provide a robust framework for researchers to determine this critical parameter. This guide details established experimental protocols, including gravimetric, High-Performance Liquid Chromatography (HPLC), and spectrophotometric methods, that are widely used for the solubility determination of similar aromatic and nitroaromatic compounds. Furthermore, it introduces the thermodynamic models that can be applied to correlate and predict solubility behavior once experimental data is obtained.

Current State of Solubility Data: A Noteworthy Data Gap

Despite the synthetic utility of 2,3-Dichloro-6-nitrobenzonitrile, there is a conspicuous absence of published quantitative data on its solubility in common organic solvents. Searches of prominent scientific databases did not yield mole fraction or mass fraction solubility data at various temperatures. This lack of information presents a challenge for process development and underscores the need for the experimental determination of this fundamental physicochemical property.

Recommended Experimental Protocols for Solubility Determination

The following are detailed methodologies that can be employed to accurately determine the solubility of 2,3-Dichloro-6-nitrobenzonitrile.

Isothermal Saturation (Shake-Flask) Method

This is the most common and straightforward method for determining equilibrium solubility.[1]

Workflow for Isothermal Saturation Method

Caption: Workflow of the isothermal saturation (shake-flask) method.

Analytical Methods for Concentration Quantification

The gravimetric method is a simple and absolute technique that does not require an analytical standard.[2][3][4]

Protocol:

-

Accurately weigh a clean, dry evaporating dish.

-

Pipette a known volume of the clear, saturated filtrate into the evaporating dish.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent is fully evaporated, dry the dish to a constant weight.

-

The mass of the residue corresponds to the mass of the dissolved solute.

-

Calculate the solubility in terms of mass per volume of solvent.

Workflow for Gravimetric Analysis

Caption: Workflow for determining solubility via the gravimetric method.

HPLC is a highly sensitive and specific method for quantifying the concentration of a solute in a saturated solution.[5][6][7]

Protocol:

-

Method Development: Develop a suitable HPLC method for 2,3-Dichloro-6-nitrobenzonitrile. This will likely involve a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile or methanol and water. UV detection at a wavelength of maximum absorbance should be used.

-

Calibration Curve: Prepare a series of standard solutions of 2,3-Dichloro-6-nitrobenzonitrile of known concentrations in the chosen solvent. Inject these standards into the HPLC system and generate a calibration curve by plotting peak area against concentration.

-

Sample Analysis: Dilute a known volume of the saturated filtrate with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Quantification: Inject the diluted sample into the HPLC and determine its concentration from the calibration curve. Back-calculate the original concentration in the saturated solution, accounting for the dilution factor.

For compounds with a strong chromophore, like nitroaromatics, UV-Vis spectrophotometry offers a rapid and straightforward method for concentration determination.[8][9][10]

Protocol:

-

Determine λmax: Scan a dilute solution of 2,3-Dichloro-6-nitrobenzonitrile in the chosen solvent to determine the wavelength of maximum absorbance (λmax).

-

Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax. Plot absorbance versus concentration to create a Beer-Lambert law calibration curve.

-

Sample Analysis: Dilute a known volume of the saturated filtrate with the solvent to an absorbance value that falls within the linear range of the calibration curve.

-

Quantification: Measure the absorbance of the diluted sample and determine its concentration from the calibration curve. Calculate the original concentration in the saturated solution, accounting for the dilution.

Thermodynamic Modeling of Solubility

Once experimental solubility data (as mole fraction, x₁) has been obtained at different temperatures (T), various thermodynamic models can be used to correlate the data and derive important thermodynamic properties of the dissolution process.[1][11]

Logical Relationship of Thermodynamic Modeling

Caption: Logical workflow for thermodynamic modeling of solubility data.

The van't Hoff Equation

The van't Hoff equation relates the change in solubility with temperature to the enthalpy of dissolution. The apparent standard enthalpy of dissolution (ΔH°sol) and entropy of dissolution (ΔS°sol) can be calculated from the slope and intercept of a plot of ln(x₁) versus 1/T.

The Modified Apelblat Equation

The Apelblat equation is a semi-empirical model that is widely used to correlate solubility with temperature. The equation is:

ln(x₁) = A + B/T + C ln(T)

where A, B, and C are empirical parameters determined by fitting the experimental data.

The λh (Buchowski) Equation

The λh equation is another useful model for correlating solubility data:

ln[1 + λ(1-x₁)/x₁] = λh(1/T - 1/Tm)

where λ and h are model parameters, and Tm is the melting point of the solute.

By applying these models, researchers can not only smooth and interpolate their experimental data but also gain insights into the thermodynamics of the dissolution process, which is valuable for understanding and controlling crystallization.

Conclusion and Recommendations

There is a clear need for the systematic determination of the solubility of 2,3-Dichloro-6-nitrobenzonitrile in a range of common organic solvents (e.g., alcohols, ketones, esters, aromatic hydrocarbons) at various temperatures. Researchers are encouraged to employ the robust experimental protocols detailed in this guide to generate this valuable data. The resulting data, when fitted with appropriate thermodynamic models, will significantly aid in the process development, optimization, and formulation of this important chemical intermediate. It is recommended that future work focuses on generating a comprehensive dataset and making it publicly available to the scientific community.

References

- 1. Experimental measurement, thermodynamic analysis, and mathematical modeling for budesonide solubility in 1-propanol + water mixtures at T = (293.2 to 313.2) K - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmajournal.net [pharmajournal.net]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. uobabylon.edu.iq [uobabylon.edu.iq]

- 5. pharmaguru.co [pharmaguru.co]

- 6. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 7. sciforum.net [sciforum.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 10. Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals | MDPI [mdpi.com]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Anagrelide via 2,3-Dichloro-6-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of Anagrelide, a potent blood platelet reducing agent, utilizing 2,3-dichloro-6-nitrobenzonitrile as a key intermediate. The information compiled herein is sourced from various patented synthetic routes.

Anagrelide, with the chemical name 6,7-dichloro-1,5-dihydroimidazo[2,1-b]quinazolin-2(3H)-one, is a crucial therapeutic agent.[1] Its synthesis has been approached through various pathways. This document focuses on a route that proceeds through the toxic and skin-irritant intermediate, 2,3-dichloro-6-nitrobenzonitrile.[1][2][3][4] While alternative, environmentally safer routes have been developed to avoid this compound, understanding this specific synthetic pathway remains valuable for research and developmental purposes.

The synthesis can be broadly divided into two main stages:

-

Formation of the key intermediate, 2,3-dichloro-6-nitrobenzonitrile.

-

Conversion of this intermediate to Anagrelide.

Two primary pathways for the synthesis of 2,3-dichloro-6-nitrobenzonitrile have been documented: one starting from 1,2,3-trichlorobenzene and another from 2,3-dichlorobenzaldehyde.

I. Synthesis of the Intermediate: 2,3-Dichloro-6-nitrobenzonitrile

Route A: From 1,2,3-Trichlorobenzene

This classic route involves the nitration of 1,2,3-trichlorobenzene followed by cyanation.

-

Step 1: Nitration of 1,2,3-Trichlorobenzene 1,2,3-trichlorobenzene is nitrated to yield 1,2,3-trichloro-4-nitrobenzene.[5]

-

Step 2: Cyanation to form 2,3-Dichloro-6-nitrobenzonitrile The resulting 1,2,3-trichloro-4-nitrobenzene is then reacted with copper cyanide (CuCN) in a high-boiling solvent like pyridine to introduce the nitrile group, forming 2,3-dichloro-6-nitrobenzonitrile.[5][6] This cyanation reaction is noted to be highly exothermic and potentially difficult to control on a large scale.[6]

Route B: From 2,3-Dichlorobenzaldehyde

An alternative pathway begins with the more readily available 2,3-dichlorobenzaldehyde.

-

Step 1: Nitration of 2,3-Dichlorobenzaldehyde 2,3-dichlorobenzaldehyde is nitrated using a mixture of concentrated nitric and sulfuric acids to produce 2,3-dichloro-6-nitrobenzaldehyde.[3][5]

-

Step 2: Conversion to 2,3-Dichloro-6-nitrobenzonitrile The aldehyde is then converted to the nitrile. A common method involves reaction with hydroxylamine hydrochloride and acetic anhydride.[5]

II. Conversion of 2,3-Dichloro-6-nitrobenzonitrile to Anagrelide

Once the key intermediate is obtained, the synthesis proceeds through a series of reduction and cyclization reactions.

-

Step 3: Reduction of the Nitrile Group The nitrile group of 2,3-dichloro-6-nitrobenzonitrile is reduced to an amine, yielding 2,3-dichloro-6-nitrobenzylamine.[6] Borane in tetrahydrofuran (THF) has been used for this reduction.[6]

-

Step 4: Glycine Ester Addition The resulting benzylamine is reacted with an ethyl bromoacetate to form ethyl N-(2,3-dichloro-6-nitrobenzyl)glycinate.[6]

-

Step 5: Reduction of the Nitro Group The nitro group of ethyl N-(2,3-dichloro-6-nitrobenzyl)glycinate is then reduced to an amine to give ethyl N-(6-amino-2,3-dichlorobenzyl)glycinate.[6] A common reducing agent for this step is stannous chloride (SnCl₂) in concentrated hydrochloric acid.[3][6]

-

Step 6 & 7: Double Cyclization to form Anagrelide The final steps involve a two-stage cyclization process. First, the ethyl N-(6-amino-2,3-dichlorobenzyl)glycinate is reacted with cyanogen bromide (CNBr) to form the iminoquinazoline intermediate, ethyl 5,6-dichloro-3,4-dihydro-2-(1H)-iminoquinazoline-3-acetate.[6] This is followed by a second cyclization, typically induced by a base such as triethylamine in a refluxing alcohol, to yield the final product, Anagrelide.[6]

Experimental Protocols

The following protocols are compiled from the available patent literature.

Protocol 1: Synthesis of 2,3-Dichloro-6-nitrobenzonitrile from 2,3-Dichloro-6-nitrobenzaldehyde[5]

-

Dissolve 2,3-dichloro-6-nitrobenzaldehyde and hydroxylamine hydrochloride in pyridine.

-

After complete dissolution, add acetic anhydride dropwise while maintaining the reaction temperature below 75-80°C.

-

Heat the reaction mixture to approximately 92°C and maintain this temperature for one hour.

-

Distill off the pyridine.

-

Pour the residue into cold water.

-

Filter the resulting precipitate and dry to obtain 2,3-dichloro-6-nitrobenzonitrile.

Protocol 2: Reduction of 2,3-Dichloro-6-nitrobenzonitrile to 2,3-Dichloro-6-nitrobenzylamine[6]

-

Reduce 2,3-dichloro-6-nitrobenzonitrile using borane in tetrahydrofuran (THF). (Note: This reaction is reported to be exothermic and requires careful control.)[6][7]

Protocol 3: Synthesis of Ethyl N-(2,3-dichloro-6-nitrobenzyl)glycinate[6]

-

React 2,3-dichloro-6-nitrobenzylamine with ethyl bromoacetate in the presence of triethylamine.

-

The reaction is typically carried out in a solvent such as dioxane at reflux.

Protocol 4: Reduction of Ethyl N-(2,3-dichloro-6-nitrobenzyl)glycinate[3][6]

-

Slowly add a solution of ethyl N-(2,3-dichloro-6-nitrobenzyl)glycine to a solution of stannous chloride dihydrate in concentrated hydrochloric acid.

-

Heat the resulting reaction mixture to 40-50°C for approximately two hours.

-

Filter the solids and dissolve the filter cake in water and an organic solvent like methylene chloride.

-

Adjust the pH of the solution to 12.5 with 50% NaOH.

-

Separate the organic phase, and extract the aqueous phase with methylene chloride.

Protocol 5: Cyclization to Ethyl 5,6-dichloro-3,4-dihydro-2-(1H)-iminoquinazoline-3-acetate[6]

-

React ethyl N-(6-amino-2,3-dichlorobenzyl)glycinate with cyanogen bromide in an aprotic solvent such as toluene.

Protocol 6: Final Cyclization to Anagrelide[6]

-

Treat the product from Protocol 5, ethyl 5,6-dichloro-3,4-dihydro-2-(1H)-iminoquinazoline-3-acetate, with triethylamine in refluxing ethanol to induce the final cyclization to Anagrelide.

Quantitative Data

The following table summarizes the reported yields for the key steps in the synthesis of Anagrelide via 2,3-dichloro-6-nitrobenzonitrile.

| Reaction Step | Starting Material | Product | Reported Yield | Reference |

| Conversion of Aldehyde to Nitrile | 2,3-dichloro-6-nitrobenzaldehyde | 2,3-dichloro-6-nitrobenzonitrile | ~92% | [5] |

| Purification of 2,3-dichloro-6-nitrobenzaldehyde | Crude 2,3-dichloro-6-nitrobenzaldehyde | Purified 2,3-dichloro-6-nitrobenzaldehyde | 44-50% | [1][3] |

| Synthesis of Ethyl N-(2,3-dichloro-6-nitrobenzyl)glycine hydrochloride | 2,3-dichloro-6-nitro benzyl methane sulphonate | Ethyl N-(2,3-dichloro-6-nitrobenzyl)glycine hydrochloride | 76% | [6][7] |

Visualizations

Synthetic Pathway of Anagrelide

Caption: Synthetic routes to Anagrelide via 2,3-dichloro-6-nitrobenzonitrile.

Experimental Workflow

Caption: Step-by-step experimental workflow for Anagrelide synthesis.

References

- 1. METHOD FOR THE MANUFACTURE OF ANAGRELIDE - Patent 1373268 [data.epo.org]

- 2. EP2373654A1 - Process for the preparation of anagrelide and analogues - Google Patents [patents.google.com]

- 3. US6388073B1 - Method for the manufacture of anagrelide - Google Patents [patents.google.com]

- 4. CA2171073A1 - Process for the preparation of ethyl-n-(2,3 dichloro-6- nitrobenzyl) glycine - Google Patents [patents.google.com]

- 5. WO2005080398A1 - Method for the production of anagrelide hydrochloride - Google Patents [patents.google.com]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. US8133996B2 - Process for the preparation of ethyl-N-(2,3-dichloro-6-nitrobenzyl)glycine hydrochloride - Google Patents [patents.google.com]

Application Notes and Protocol for the Synthesis of Ethyl (2-amino-5,6-dichlorobenzyl)glycinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a detailed protocol for the synthesis of ethyl (2-amino-5,6-dichlorobenzyl)glycinate, a potential intermediate for pharmacologically active compounds. The synthesis is a two-step process commencing with the N-alkylation of ethyl glycinate with a suitable 5,6-dichloro-2-nitrobenzyl halide, followed by the reduction of the nitro group to yield the final product. This protocol is based on established synthetic methodologies for analogous compounds.

Introduction

Ethyl (2-amino-5,6-dichlorobenzyl)glycinate is a substituted amino acid ester that can serve as a valuable building block in the development of novel therapeutic agents. Its structural similarity to intermediates used in the synthesis of compounds like Anagrelide, a platelet-reducing agent, suggests its potential utility in medicinal chemistry.[1][2] The protocol described herein provides a comprehensive guide for the laboratory-scale synthesis of this target molecule.

Reaction Scheme

The overall synthetic pathway can be depicted as follows:

Step 1: Synthesis of Ethyl N-(5,6-dichloro-2-nitrobenzyl)glycinate

Step 2: Synthesis of Ethyl (2-amino-5,6-dichlorobenzyl)glycinate

Data Presentation

Table 1: Reagents and Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Supplier |

| 5,6-dichloro-2-nitrobenzyl bromide | C₇H₄BrCl₂NO₂ | 296.92 | 1.0 eq | Commercially Available |

| Ethyl glycinate hydrochloride | C₄H₁₀ClNO₂ | 139.58 | 1.2 eq | Commercially Available |

| Triethylamine | C₆H₁₅N | 101.19 | 2.5 eq | Commercially Available |

| Acetonitrile (anhydrous) | CH₃CN | 41.05 | As solvent | Commercially Available |

| Stannous chloride dihydrate | SnCl₂·2H₂O | 225.65 | 4.0 eq | Commercially Available |

| Concentrated Hydrochloric Acid | HCl | 36.46 | As solvent | Commercially Available |

| Dichloromethane | CH₂Cl₂ | 84.93 | As solvent | Commercially Available |

| Sodium bicarbonate | NaHCO₃ | 84.01 | For workup | Commercially Available |

| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | For drying | Commercially Available |

| Toluene | C₇H₈ | 92.14 | For recrystallization | Commercially Available |

| Hexane | C₆H₁₄ | 86.18 | For recrystallization | Commercially Available |

Experimental Protocols

Step 1: Synthesis of Ethyl N-(5,6-dichloro-2-nitrobenzyl)glycinate

-

To a stirred solution of 5,6-dichloro-2-nitrobenzyl bromide (1.0 eq) in anhydrous acetonitrile, add ethyl glycinate hydrochloride (1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add triethylamine (2.5 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove triethylamine hydrobromide salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to yield ethyl N-(5,6-dichloro-2-nitrobenzyl)glycinate.

Step 2: Synthesis of Ethyl (2-amino-5,6-dichlorobenzyl)glycinate

-

Prepare a solution of stannous chloride dihydrate (4.0 eq) in concentrated hydrochloric acid.

-

Slowly add a solution of ethyl N-(5,6-dichloro-2-nitrobenzyl)glycinate (1.0 eq) in ethanol to the stannous chloride solution while stirring.

-

Heat the reaction mixture to 40-50 °C for approximately 2-4 hours.[1]

-

Monitor the reduction of the nitro group by TLC.

-

After completion, cool the reaction mixture and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a solvent mixture such as toluene and hexane to afford the final product, ethyl (2-amino-5,6-dichlorobenzyl)glycinate.[1]

Mandatory Visualization

Caption: Synthetic workflow for ethyl (2-amino-5,6-dichlorobenzyl)glycinate.

References

Application Notes: 2,3-Dichloro-6-nitrobenzonitrile as a Versatile Precursor for Heterocyclic Compound Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2,3-dichloro-6-nitrobenzonitrile as a starting material for the synthesis of various nitrogen-containing heterocyclic compounds. The strategic positioning of chloro, nitro, and nitrile functional groups on the benzene ring makes this compound a highly valuable and versatile precursor for the construction of diverse molecular architectures of pharmaceutical and material science interest.

Introduction

2,3-Dichloro-6-nitrobenzonitrile is a readily available chemical intermediate. Its reactivity is centered around three key functional groups:

-

Nitro Group: The nitro group can be selectively reduced to an amino group, which then serves as a nucleophile in cyclization reactions.

-

Chloro Substituents: The two chlorine atoms are susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functionalities or ring closure with dinucleophiles.

-

Nitrile Group: The nitrile group can participate in cyclization reactions to form part of the heterocyclic ring or can be hydrolyzed to a carboxylic acid or amide for further derivatization.

This combination of reactive sites allows for a modular approach to the synthesis of a wide range of heterocyclic systems, including quinazolines, quinoxalines, and benzimidazoles.